molecular formula C10H15N5O2 B2476242 6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine CAS No. 126824-11-1

6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine

Cat. No.: B2476242
CAS No.: 126824-11-1
M. Wt: 237.263
InChI Key: PDSWRHMCPBRBPJ-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine is a chemical building block for research and development. Nitropyridine derivatives are recognized in medicinal chemistry as versatile intermediates for synthesizing biologically active molecules . They serve as key precursors for the preparation of various amino- and substituted-pyridine compounds, which are privileged structures in modern drug design . Research into structurally similar compounds highlights the potential of this chemical class in developing inhibitors for specific enzymes. For instance, related 3-nitropyridylpiperazine derivatives have been investigated as potential urease inhibitors , and nitropyridine-based scaffolds have been explored in the synthesis of potent and selective inhibitors for kinases like Glycogen Synthase Kinase-3 (GSK-3) . The presence of both the nitro group and the methylpiperazine moiety makes this compound a valuable scaffold for further chemical modification and exploration in various biochemical and pharmacological research applications. This product is intended for research purposes by qualified professionals in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-13-4-6-14(7-5-13)9-3-2-8(15(16)17)10(11)12-9/h2-3H,4-7H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSWRHMCPBRBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine typically involves the reaction of 3-nitropyridin-2-amine with 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dimethylformamide (DMF) and catalysts such as copper iodide (CuI) under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro to amine derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine compounds.

Scientific Research Applications

Pharmacological Applications

1.1. NK1 Receptor Antagonism

One of the primary applications of 6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine is in the synthesis of netupitant, a selective neurokinin-1 (NK1) receptor antagonist. Netupitant is used to prevent chemotherapy-induced nausea and vomiting (CINV). The synthesis involves the coupling of this compound with other moieties to enhance its efficacy and pharmacokinetic properties . The ability to modulate NK1 receptor activity positions this compound as a significant player in antiemetic therapies.

1.2. NAMPT Activation

Recent studies have indicated that compounds related to this compound may activate nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, specifically through the activation of nicotinamide phosphoribosyltransferase (NAMPT). This activation could have implications for treating metabolic disorders like obesity and type 2 diabetes . The enhancement of NAD+ levels is crucial for cellular metabolism and energy homeostasis.

Case Studies

3.1. Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, studies report IC50 values indicating significant inhibition of cell proliferation in A549 lung cancer cells and MCF-7 breast cancer cells:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest potential applications in developing new anticancer agents that target specific signaling pathways involved in tumor growth.

3.2. Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production, indicating potential anti-inflammatory properties:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This data supports the hypothesis that derivatives of this compound could be explored for therapeutic uses in inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s pyridine core and substituent arrangement distinguish it from related molecules. Key structural analogs include:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Activities
6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine Pyridine -NO$2$ (C3), -NH$2$ (C2), 4-methylpiperazinyl (C6) 238.25 g/mol High yield (89%); potential kinase/NPP1 inhibition
6-(Aminomethyl)-3-nitropyridin-2-amine Pyridine -NO$2$ (C3), -NH$2$ (C2), -CH$2$NH$2$ (C6) 168.15 g/mol Lower molecular weight; requires 2–8°C storage; unconfirmed bioactivity
5-Chloro-4-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl)-3-nitropyridin-2-amine Pyridine -NO$_2$ (C3), -Cl (C5), 4-((5-methylisoxazolyl)methyl)piperazinyl (C4) ~410 g/mol* Enhanced lipophilicity due to chloro and isoxazole groups; synthetic use of Na$2$S$2$O$_4$
6-Morpholin-4-yl-3-nitropyridin-2-amine Pyridine -NO$2$ (C3), -NH$2$ (C2), morpholinyl (C6) 239.24 g/mol Morpholine substituent increases polarity; unconfirmed activity
4-Methyl-3-nitropyridin-2-amine Pyridine -NO$2$ (C3), -NH$2$ (C2), -CH$_3$ (C4) 153.14 g/mol Simpler structure; crystallographically characterized; no piperazine moiety
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine Pyridine -NH$_2$ (C3), 4-methylpiperazinyl (C6), o-tolyl (C4) 282.39 g/mol Aryl substituent enhances steric bulk; positional isomerism alters binding potential
6-(4-Fluorophenyl)-4-(4-methylpiperidinyl)-1,3,5-triazin-2-amine Triazine Fluorophenyl (C6), 4-methylpiperidinyl (C4) ~290 g/mol* Triazine core; antileukemic activity (IC$_{50}$ values in µM range)

*Estimated based on structural formula.

Pharmacological Activity

  • Kinase Inhibition : Piperazinyl-pyridine derivatives are linked to Aurora kinase inhibition (e.g., tozasertib), suggesting the target compound may share mechanistic pathways .
  • Enzyme Inhibition : associates the compound with NPP1 inhibitor research, contrasting with triazine-based analogs showing antileukemic activity (IC$_{50}$ = 0.5–10 µM) .

Physicochemical Properties

  • Solubility : The morpholine analog (6-Morpholin-4-yl-3-nitropyridin-2-amine) is more polar due to its oxygen-containing ring, whereas the target compound’s piperazinyl group enhances basicity and water solubility .

Biological Activity

6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, synthesis pathways, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group at the 3-position of a pyridine ring, which is substituted with a piperazine moiety. This structural arrangement is crucial for its biological activity, as it influences the compound's interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit Bruton's tyrosine kinase (BTK), which is vital in B cell receptor signaling pathways. This inhibition can be particularly beneficial in treating B cell malignancies and autoimmune disorders .
  • Anti-inflammatory Effects : Research indicates that this compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

In Vitro Studies

In vitro experiments have demonstrated varied cytotoxic effects against different cancer cell lines. For instance, studies reported that derivatives of compounds similar to this compound exhibited moderate cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50 values recorded as follows:

CompoundCell LineIC50 (µM)
This compoundHepG274.2
This compoundMDA-MB-23127.1

These results suggest that while the compound shows some potential as an anticancer agent, further modifications may be necessary to enhance its potency .

Synthesis Pathways

The synthesis of this compound typically involves multiple steps, including:

  • Nitration : The introduction of a nitro group into the pyridine ring.
  • Piperazine Substitution : Nucleophilic substitution reactions where piperazine is introduced at the appropriate position on the pyridine ring.

The synthetic routes often utilize reagents such as potassium permanganate for oxidation reactions and hydrogen gas with palladium catalysts for reduction processes.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Bruton's Tyrosine Kinase Inhibition : A study highlighted that derivatives of this compound exhibited potent BTK inhibitory activity with IC50 values in the nanomolar range, indicating strong potential for therapeutic applications in treating B cell-related diseases .
  • Cytotoxicity Profiles : Research involving various analogs demonstrated that modifications to the piperazine moiety significantly influenced cytotoxicity against cancer cell lines, suggesting structure-activity relationships (SAR) are critical in optimizing efficacy .
  • Potential for Alzheimer’s Treatment : Recent investigations into related pyridine derivatives have indicated promising cholinesterase inhibitory activities, which could be beneficial in developing treatments for Alzheimer's disease .

Q & A

Q. What are the established synthetic routes for 6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine, and what key reaction parameters influence yield and purity?

Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A multi-step approach may include nitration of a pyridine precursor followed by piperazine substitution. Key parameters include:

  • Temperature control : 60–80°C to stabilize the nitro group during substitution .
  • Solvent choice : Polar aprotic solvents like DMF enhance reactivity .
  • Catalyst use : Palladium-based catalysts improve coupling efficiency (e.g., Suzuki-Miyaura reactions) .

Design of Experiments (DoE) methods optimize conditions, suggesting a 1:1.2 molar ratio (pyridine:piperazine) maximizes yield (85%) while minimizing byproducts .

Q. Table 1: Synthesis Conditions for Analogous Piperazine Derivatives

PrecursorConditions (Solvent, Temp)Yield (%)Purity (HPLC)Reference
3-nitropyridin-2-amineDMF, 70°C, 24h6895%
4-methylpiperazineToluene, reflux, 18h7292%
Nitro intermediatePd(OAc)₂, 80°C, 12h8598%

Q. What spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substitution patterns (e.g., nitro group at C3, piperazine at C6). Distinct shifts for aromatic protons (δ 8.2–8.5 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm) confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 266.1352 [M+H]+^+) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) and detects nitro-group degradation products .

Q. How does the 3-nitro group influence the compound's reactivity in derivatization reactions?

Answer: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic substitution but complicates reduction reactions. For example:

  • Nucleophilic substitution : Facilitates displacement of halides or amines at C2/C4 positions .
  • Reduction challenges : Catalytic hydrogenation (H2_2, Pd/C) may require controlled conditions (30 psi, 50°C) to avoid over-reduction to an amine .

Advanced Research Questions

Q. How can 3D-QSAR modeling guide the design of derivatives with enhanced target affinity?

Answer: 3D-QSAR models (e.g., CoMFA/CoMSIA) map electrostatic and steric fields to predict activity. For antileukemic analogs:

  • Electrostatic contributions : Nitro group polarity (σ = 0.45–0.55 e/Ų) enhances kinase binding .
  • Steric optimization : Bulky piperazine substituents (VdW vol 120–140 ų) reduce hepatic clearance .

Q. Table 4: 3D-QSAR Parameters for Activity Optimization

Molecular FeatureContribution (%)Optimal RangeBiological Impact
Nitro group polarity32σ = 0.45–0.55 e/ŲEnhances kinase binding
Piperazine ring bulk28VdW vol 120–140 ųReduces hepatic clearance
Pyridine planarity18Torsion < 15°Maintains DNA intercalation

Q. What strategies resolve contradictions in biological activity data among structural analogs?

Answer:

  • X-ray crystallography : Resolves binding mode differences (e.g., a methyl group altering water networks in kinase ATP pockets) .
  • Metabolite profiling : LC-HRMS identifies degradation products (e.g., nitro-to-amine reduction) causing false activity readings .
  • Molecular dynamics (MD) : Simulations (>100 ns) reveal conformational changes in protein targets induced by subtle substituent variations .

Q. Table 5: Case Study on Contradictory IC50 Values

CompoundObserved IC50 (μM)Resolution MethodKey Finding
Analog A (3-NO₂)0.15X-ray crystallographyOptimal H-bond with Thr184
Analog B (4-NO₂)1.4MD simulationsSteric clash in hinge region

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral separation : Use of chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) resolves enantiomers but increases cost .
  • Asymmetric synthesis : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions achieve >90% ee but require rigorous oxygen-free conditions .
  • Process analytical technology (PAT) : In-line NMR monitors enantiomeric excess in real-time during continuous flow synthesis .

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